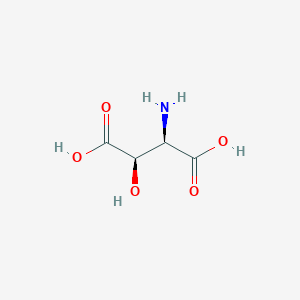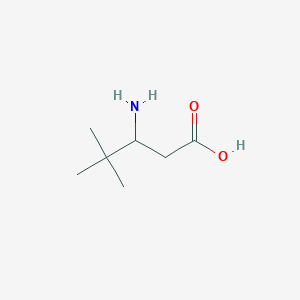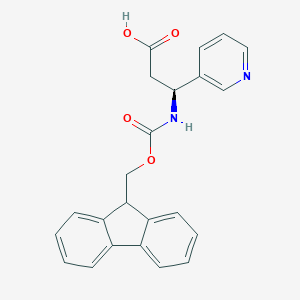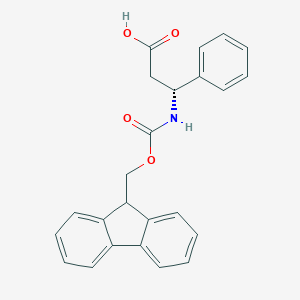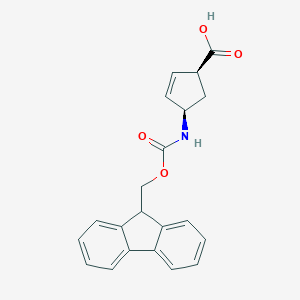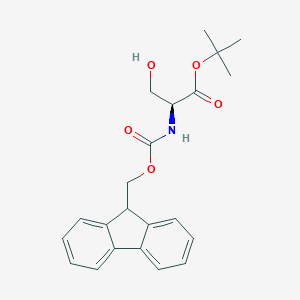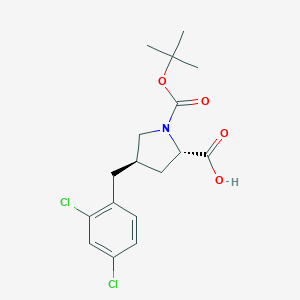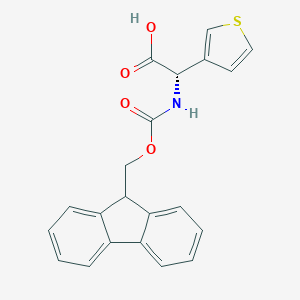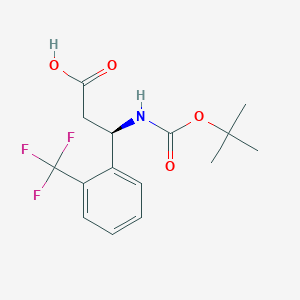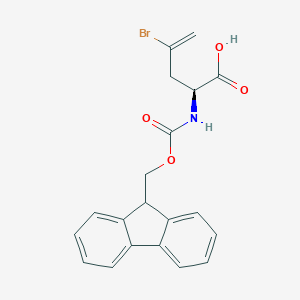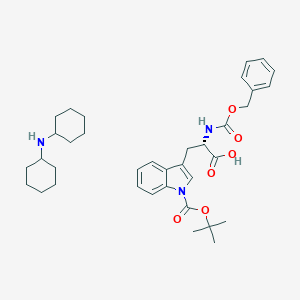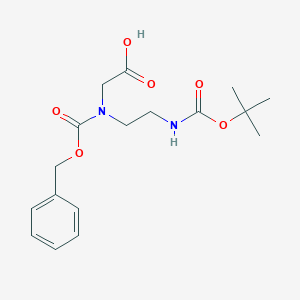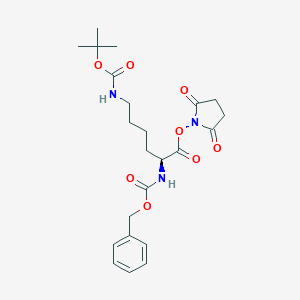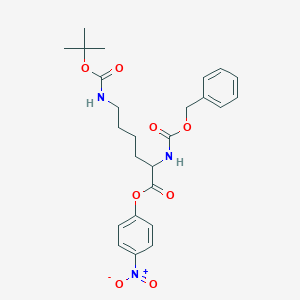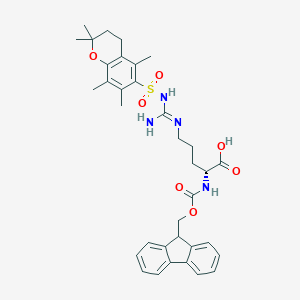
Fmoc-D-Arg(Pmc)-OH
概要
説明
“Fmoc-D-Arg(Pmc)-OH” is an Fmoc-protected form of L-Arginine . It is used in the synthesis of peptides and peptide fragments . The Fmoc group is a protective group used in solid-phase peptide synthesis .
Synthesis Analysis
“Fmoc-D-Arg(Pmc)-OH” is used in solid-phase peptide synthesis (SPPS) . The Pmc group is removed by trifluoroacetic acid (TFA) in 1-3 hours . It is recommended that this derivative is used in conjunction with Fmoc-Trp (Boc)-OH .Molecular Structure Analysis
The molecular formula of “Fmoc-D-Arg(Pmc)-OH” is C35H42N4O7S . Its molar mass is 662.8 g/mol .Chemical Reactions Analysis
“Fmoc-D-Arg(Pmc)-OH” is incorporated into a growing peptide chain during solid-phase peptide synthesis . The poor performance of this amino acid is attributed to the formation of a fully inactive δ-lactam .Physical And Chemical Properties Analysis
“Fmoc-D-Arg(Pmc)-OH” is a powder . Its molar mass is 662.8 g/mol .科学的研究の応用
“Fmoc-D-Arg(Pmc)-OH” is a derivative of the amino acid arginine that’s used in peptide synthesis . The “Fmoc” part stands for 9-fluorenylmethyloxycarbonyl, which is a protective group used in solid-phase peptide synthesis. The “Pmc” part stands for 2,2,5,7,8-pentamethyl-chroman-6-sulfonyl, which is a protective group for the guanidine group of arginine .
-
Peptide Synthesis
- “Fmoc-D-Arg(Pmc)-OH” is used in the synthesis of peptides . The Fmoc group protects the amino group during peptide bond formation, and the Pmc group protects the guanidine group of arginine .
- The Fmoc group is removed under basic conditions, allowing the next amino acid to be added. The Pmc group is removed under acidic conditions at the end of the synthesis .
- This allows for the stepwise construction of a peptide chain, one amino acid at a time .
-
Fabrication of Functional Materials
- Fmoc-modified amino acids and short peptides, including “Fmoc-D-Arg(Pmc)-OH”, can self-assemble into nanostructures with diverse morphologies .
- These nanostructures have potential applications in various fields, including cell cultivation, bio-templating, optical applications, drug delivery, catalysis, therapeutics, and antibiotics .
- The self-assembly process is driven by the hydrophobic and aromatic interactions of the Fmoc group .
-
Cleavage and Deprotection in Peptide Synthesis
- “Fmoc-D-Arg(Pmc)-OH” is used in the cleavage and deprotection steps of peptide synthesis .
- The treatment of a peptidyl-resin with a cleavage cocktail is not one simple reaction, but a series of competing reactions .
- The goal of cleavage/deprotection is to separate the peptide from the support while removing the protecting groups from the side-chains .
- This should be done as quickly as possible to minimize the exposure of the peptide to the cleavage reagent .
-
Fabrication of Resins
- “Fmoc-D-Arg(Pmc)-OH” can be linked to TentaGel® S AC Resin .
- The AC linker is more acid labile than the Wang linker due to an additional methoxy group in the aromatic ring .
- Therefore, free peptide acids can be cleaved from the resin with 5 - 95% TFA .
- This resin is recommended for synthesis of standard peptides up to 40 residues in length .
-
Cleavage and Deprotection in Peptide Synthesis
- “Fmoc-D-Arg(Pmc)-OH” is used in the cleavage and deprotection steps of peptide synthesis .
- The treatment of a peptidyl-resin with a cleavage cocktail is not one simple reaction, but a series of competing reactions .
- The goal of cleavage/deprotection is to separate the peptide from the support while removing the protecting groups from the side-chains .
- This should be done as quickly as possible to minimize the exposure of the peptide to the cleavage reagent .
- The peptide is then recovered from the reaction mixture and analyzed .
-
Fabrication of Resins
- “Fmoc-D-Arg(Pmc)-OH” can be linked to TentaGel® S AC Resin .
- The AC linker is more acid labile than the Wang linker due to an additional methoxy group in the aromatic ring .
- Therefore, free peptide acids can be cleaved from the resin with 5 - 95% TFA .
- This resin is recommended for synthesis of standard peptides up to 40 residues in length .
Safety And Hazards
将来の方向性
“Fmoc-D-Arg(Pmc)-OH” continues to be a valuable tool in peptide synthesis. Its use in solid-phase peptide synthesis allows for the creation of complex peptides for research and development . Future directions may include the development of more efficient synthesis methods and the exploration of new applications in peptide research .
特性
IUPAC Name |
(2R)-5-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H42N4O7S/c1-20-21(2)31(22(3)23-16-17-35(4,5)46-30(20)23)47(43,44)39-33(36)37-18-10-15-29(32(40)41)38-34(42)45-19-28-26-13-8-6-11-24(26)25-12-7-9-14-27(25)28/h6-9,11-14,28-29H,10,15-19H2,1-5H3,(H,38,42)(H,40,41)(H3,36,37,39)/t29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTWZCODKTSUZJN-GDLZYMKVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCC[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H42N4O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30449908 | |
| Record name | Fmoc-D-Arg(Pmc)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30449908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
662.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-Arg(Pmc)-OH | |
CAS RN |
157774-30-6 | |
| Record name | Fmoc-D-Arg(Pmc)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30449908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



